2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains both fluoropyridine and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-pyridinecarboxylic acid with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is studied for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
- 2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
- 2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chlorinated or brominated analogs .
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI Key |
UUMDPJIUTBJOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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